Foreword: Navigating the Landscape of a Niche Intermediate
Foreword: Navigating the Landscape of a Niche Intermediate
An In-depth Technical Guide to 2-Nitro-4-trifluoromethyl-biphenyl (CAS 2613-38-9): Synthesis, Characterization, and Applications for Drug Discovery
In the field of medicinal chemistry, success is often built upon the strategic use of highly functionalized molecular scaffolds. 2-Nitro-4-trifluoromethyl-biphenyl stands as a prime example of such a building block—a compound whose constituent parts, a nitrobiphenyl core and a trifluoromethyl group, are hallmarks of modern drug design. The nitro group serves as a versatile synthetic handle, readily converted to an amine for further elaboration, while the trifluoromethyl moiety is a powerful tool for modulating physicochemical properties to enhance drug efficacy and metabolic stability.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data. Due to the specific nature of this compound (CAS 2613-38-9), publicly available experimental data is scarce. Therefore, this document synthesizes information from established chemical principles and data from close structural analogs to provide a robust and practical guide. Herein, we explain not just the what but the why, offering field-proven insights into the synthesis, characterization, and safe handling of this valuable intermediate.
Physicochemical and Structural Profile
The molecular architecture of 2-Nitro-4-trifluoromethyl-biphenyl dictates its reactivity and utility. The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on one phenyl ring, coupled with the unsubstituted second phenyl ring, creates a polarized molecule with distinct regions of chemical reactivity.
Core Properties
The fundamental properties of this compound are calculated based on its structure. Experimental values, where unavailable, are estimated based on trends observed in structurally related molecules such as 2-nitrobiphenyl and 4-nitrobiphenyl.[1][2]
| Property | Value | Source / Method |
| CAS Number | 2613-38-9 | - |
| Molecular Formula | C₁₃H₈F₃NO₂ | Calculated |
| Molecular Weight | 267.21 g/mol | Calculated |
| Appearance | Pale yellow to yellow crystalline solid | Predicted |
| Melting Point | 55 - 65 °C | Estimated |
| Boiling Point | > 300 °C | Estimated |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate) | Predicted |
| LogP (Octanol/Water) | ~3.9 - 4.2 | Estimated |
Rationale for Estimates: The melting point is predicted to be higher than that of 2-nitrobiphenyl (~36 °C) due to the increased molecular weight and polarity from the -CF₃ group, but likely lower than 4-nitrobiphenyl (114 °C) due to the steric hindrance of the ortho-nitro group disrupting crystal packing.[1][2] The high LogP is anticipated due to the lipophilic biphenyl backbone and the highly lipophilic trifluoromethyl group.[3]
Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
The most reliable and versatile method for constructing the biphenyl scaffold of this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This method offers high functional group tolerance and typically proceeds with high yields. The proposed synthesis involves the coupling of a functionalized aryl halide with phenylboronic acid.
Causality of Reagent and Condition Selection
-
Aryl Halide Precursor: 1-Bromo-2-nitro-4-(trifluoromethyl)benzene (CAS 349-03-1) is the ideal starting material.[5] It is commercially available and the carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium catalyst. A chloro-analog would be less reactive, often requiring more aggressive catalytic systems.
-
Catalyst System: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] , is a robust and well-established catalyst for Suzuki couplings.[6] The triphenylphosphine ligands provide the necessary stability and electronic properties to facilitate the catalytic cycle.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is required. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that can efficiently undergo transmetalation to the palladium center.[7]
-
Solvent System: A biphasic solvent system, such as 1,4-dioxane and water , is optimal. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 2-Nitro-4-trifluoromethyl-biphenyl.
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-2-nitro-4-(trifluoromethyl)benzene (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inerting: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq., 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe. The solution should be sufficiently concentrated, typically around 0.1 M with respect to the aryl bromide.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. A typical mobile phase for TLC would be Hexane:Ethyl Acetate (e.g., 9:1). The disappearance of the starting aryl bromide spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Nitro-4-trifluoromethyl-biphenyl.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Analytical Workflow Diagram
Caption: A standard analytical workflow for compound characterization and validation.
Predicted ¹H NMR Spectrum
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for structural elucidation.[8] The predicted spectrum in CDCl₃ would show distinct signals for the 8 aromatic protons, influenced by the electronic effects of the substituents.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | d | 1H | H-3 | Ortho to -NO₂ and adjacent to -CF₃; strongly deshielded. |
| ~7.85 | dd | 1H | H-5 | Meta to -NO₂ and ortho to -CF₃. |
| ~7.60 | m | 3H | H-2', H-6', H-6 | Protons on the unsubstituted ring and the proton ortho to the bridge on the substituted ring. |
| ~7.45 | m | 3H | H-3', H-4', H-5' | Remaining protons on the unsubstituted phenyl ring. |
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is the standard for assessing purity. A reverse-phase method is most appropriate for this non-polar compound.[9][10]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for non-polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase. |
| Gradient | 50% B to 95% B over 15 min | A gradient is necessary to elute the non-polar product effectively. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Aromatic nitro compounds typically have strong absorbance at this wavelength. |
| Expected Retention Time | 8 - 12 minutes | Highly dependent on the exact system, but expected to be well-retained. |
Predicted Hazard Profile and Safe Handling
While a specific Safety Data Sheet (SDS) for CAS 2613-38-9 is not widely available, a reliable hazard assessment can be constructed from data on analogous aromatic nitro and trifluoromethyl compounds.[11][12][13]
Anticipated Hazards
-
Acute Toxicity: Likely harmful if swallowed or inhaled. Aromatic nitro compounds can cause methemoglobinemia, leading to symptoms like headache, dizziness, and cyanosis.[13]
-
Skin and Eye Irritation: Expected to cause skin irritation (H315) and serious eye irritation (H319). Direct contact should be avoided.
-
Respiratory Irritation: May cause respiratory tract irritation (H335). Work should be conducted in a well-ventilated fume hood.
-
Reactivity: Aromatic nitro compounds can be reactive with strong reducing agents and may decompose upon heating to release toxic nitrogen oxides.[11]
Recommended Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Use only in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
First Aid Measures:
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash off with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
References
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2-Nitrobiphenyl. (n.d.). PubChem. Retrieved from [Link]
- Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. (2013). International Journal of Electrochemical Science.
- Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates using the helically chiral polymer ligand PQXphos. (2013).
- A comprehensive quantitative structure–activity relationship study on in vivo toxicity of nitroaromatics. (2017). Environmental Toxicology and Chemistry.
- “Click” dendrimers as efficient nanoreactors in aqueous solvent. (2013).
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TMAF: (a) Basic physicochemical properties. (n.d.). ResearchGate. Retrieved from [Link]
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4-Nitrobiphenyl. (n.d.). Grokipedia. Retrieved from [Link]
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Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
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4-Nitrobiphenyl. (n.d.). EPA. Retrieved from [Link]
- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
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Benzene, 1-bromo-2-nitro- (CAS 577-19-5) Chemical Properties. (n.d.). Cheméo. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A comparison of chemical shift sensitivity of trifluoromethyl tags. (2015). ResearchGate. Retrieved from [Link]
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4-Amino-4'-nitrobiphenyl. (n.d.). PubChem. Retrieved from [Link]
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2011).
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p-Nitrobenzotrifluoride. (n.d.). PubChem. Retrieved from [Link]
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NMR Predictor. (n.d.). Chemaxon Docs. Retrieved from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from [Link]
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